molecular formula C16H22O4 B1343554 7-Oxo-7-(4-n-propoxyphenyl)heptanoic acid CAS No. 898791-79-2

7-Oxo-7-(4-n-propoxyphenyl)heptanoic acid

Cat. No.: B1343554
CAS No.: 898791-79-2
M. Wt: 278.34 g/mol
InChI Key: YBSQQRIJBUICJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxo-7-(4-n-propoxyphenyl)heptanoic acid: is an organic compound with the molecular formula C16H22O4 and a molecular weight of 278.34 g/mol . This compound is characterized by the presence of a heptanoic acid backbone with a 7-oxo group and a 4-n-propoxyphenyl substituent. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

7-Oxo-7-(4-n-propoxyphenyl)heptanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-7-(4-n-propoxyphenyl)heptanoic acid typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods typically utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Oxo-7-(4-n-propoxyphenyl)heptanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 7-Oxo-7-(4-n-propoxyphenyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Uniqueness: 7-Oxo-7-(4-n-propoxyphenyl)heptanoic acid is unique due to the presence of both the 7-oxo group and the 4-n-propoxyphenyl substituent, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

7-oxo-7-(4-propoxyphenyl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-2-12-20-14-10-8-13(9-11-14)15(17)6-4-3-5-7-16(18)19/h8-11H,2-7,12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSQQRIJBUICJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645443
Record name 7-Oxo-7-(4-propoxyphenyl)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-79-2
Record name ζ-Oxo-4-propoxybenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxo-7-(4-propoxyphenyl)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.